N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride
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Overview
Description
N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is a chemical compound with the molecular formula C6H12ClN5. It is a hydrochloride salt form of N5-(2-aminoethyl)pyrimidine-4,5-diamine, which is known for its versatile applications in scientific research and development . This compound is used in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride involves several steps. One common method includes the reaction of pyrimidine-4,5-diamine with 2-bromoethylamine hydrobromide under basic conditions to form the intermediate N5-(2-aminoethyl)pyrimidine-4,5-diamine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions
N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N5-(2-aminoethyl)pyrimidine-4,5-dione.
Reduction: Formation of N5-(2-aminoethyl)pyrimidine-4,5-diamine.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Similar Compounds
- N5-(2-Aminoethyl)pyrimidine-2,5-diamine
- N5-(2-Aminoethyl)pyrimidine-4,6-diamine
- N5-(2-Aminoethyl)pyrimidine-3,5-diamine
Uniqueness
N5-(2-Aminoethyl)pyrimidine-4,5-diamine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C6H12ClN5 |
---|---|
Molecular Weight |
189.65 g/mol |
IUPAC Name |
5-N-(2-aminoethyl)pyrimidine-4,5-diamine;hydrochloride |
InChI |
InChI=1S/C6H11N5.ClH/c7-1-2-10-5-3-9-4-11-6(5)8;/h3-4,10H,1-2,7H2,(H2,8,9,11);1H |
InChI Key |
CQUUPCOHNBEAJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)NCCN.Cl |
Origin of Product |
United States |
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